molecular formula C17H25N3O3 B12295476 tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate

tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate

Cat. No.: B12295476
M. Wt: 319.4 g/mol
InChI Key: IJBJXYHPGGFBRP-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C17H25N3O3 and a molecular weight of 319.40 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and a hydrazinecarboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate involves several steps. One common synthetic route includes the reaction of pyrrolidine-1-carboxylic acid with benzyl chloride to form the benzyl ester. This intermediate is then reacted with hydrazine to form the hydrazinecarboxylate. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-amino-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]carbamate

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20(18)12-13-6-8-14(9-7-13)15(21)19-10-4-5-11-19/h6-9H,4-5,10-12,18H2,1-3H3

InChI Key

IJBJXYHPGGFBRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)N2CCCC2)N

Origin of Product

United States

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